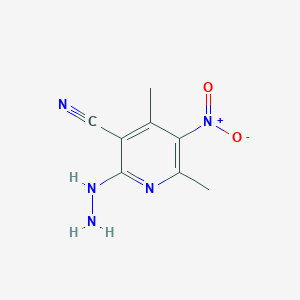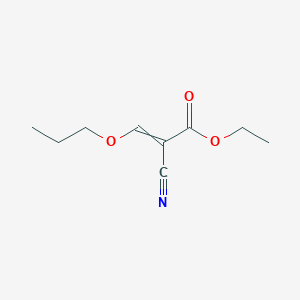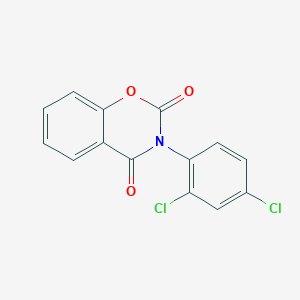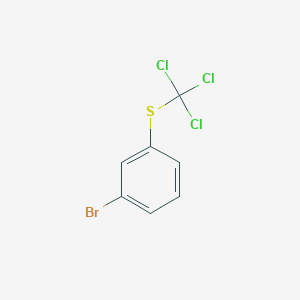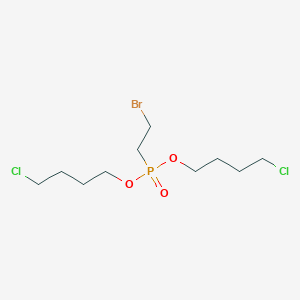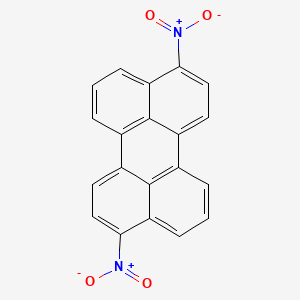methanone CAS No. 91198-42-4](/img/structure/B14372107.png)
[3-Methyl-4-(nitromethyl)phenyl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(nitromethyl)phenylmethanone: is an organic compound with the molecular formula C16H15NO3. It is a ketone derivative characterized by the presence of a nitromethyl group and two methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(nitromethyl)phenylmethanone typically involves the nitration of a suitable precursor followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitromethyl group, while the Friedel-Crafts acylation attaches the methylphenyl groups to the ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitromethyl group can undergo oxidation to form nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(nitromethyl)phenylmethanone involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Methylphenylmethanone: Lacks the nitromethyl group, resulting in different reactivity.
3-Nitro-4-(methyl)phenylmethanone: Similar structure but with a nitro group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitromethyl and methylphenyl groups in 3-Methyl-4-(nitromethyl)phenylmethanone gives it unique reactivity and potential applications compared to its analogs.
Properties
CAS No. |
91198-42-4 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[3-methyl-4-(nitromethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(18)14-7-8-15(10-17(19)20)12(2)9-14/h3-9H,10H2,1-2H3 |
InChI Key |
NLXUZBLYYRSNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
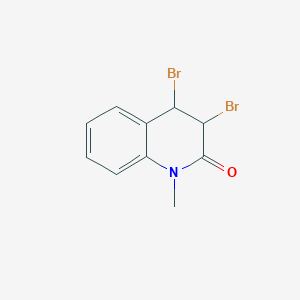

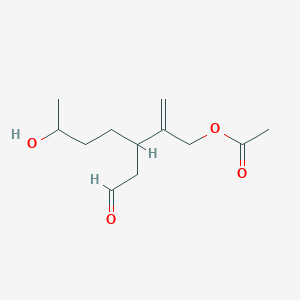
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
